1,3-Dichloro-5,5-dimethylhydantoin

Catalog No.
S580203
CAS No.
118-52-5
M.F
C5H6Cl2N2O2
M. Wt
197.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dichloro-5,5-dimethylhydantoin

CAS Number

118-52-5

Product Name

1,3-Dichloro-5,5-dimethylhydantoin

IUPAC Name

1,3-dichloro-5,5-dimethylimidazolidine-2,4-dione

Molecular Formula

C5H6Cl2N2O2

Molecular Weight

197.02 g/mol

InChI

InChI=1S/C5H6Cl2N2O2/c1-5(2)3(10)8(6)4(11)9(5)7/h1-2H3

InChI Key

KEQGZUUPPQEDPF-UHFFFAOYSA-N

SMILES

CC1(C(=O)N(C(=O)N1Cl)Cl)C

solubility

Reaction (NTP, 1992)
0.00 M
Solubility (at 25 °C): 12.5% in carbon tetrachloride, 14% in chloroform, 30% in methylene chloride, 32.0% in ethylene dichloride, 17% in sym-tetrachlorethane, 9.2% in benzene
In water, 0.5 g/L at 20 °C; 1.3 g/L at 40 °C.
0.2%

Synonyms

1,3-Dichloro-5,5-dimethyl-2,4-imidazolidinedione; DCDMH; Dactin; Daktin; Dantochlor RW; Dantoin; Dichlorantin; Dichlorodimethylhydantoin; Halane; Hydan; Hydan (antiseptic); N,N’-Dichloro-5,5-dimethylhydantoin; N,N’-Dichlorodimethylhydantoin; NSC 3330

Canonical SMILES

CC1(C(=O)N(C(=O)N1Cl)Cl)C

The exact mass of the compound 1,3-Dichloro-5,5-dimethylhydantoin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as reaction (ntp, 1992)0.00 msolubility (at 25 °c): 12.5% in carbon tetrachloride, 14% in chloroform, 30% in methylene chloride, 32.0% in ethylene dichloride, 17% in sym-tetrachlorethane, 9.2% in benzenein water, 0.5 g/l at 20 °c; 1.3 g/l at 40 °c.0.2%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38630. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Imidazolidines - Hydantoins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3-Dichloro-5,5-dimethylhydantoin (DCDMH, CAS 118-52-5) is a stable, solid N-halamine widely procured as a controlled electrophilic chlorinating agent and industrial biocide. Featuring a theoretical active chlorine content of approximately 78%, DCDMH serves as a highly atom-economical source of chloronium ions (Cl+) and hypochlorous acid (HOCl). Unlike gaseous chlorine or highly corrosive liquid reagents, DCDMH is a crystalline powder that exhibits excellent solubility in organic solvents (e.g., 30% in methylene chloride) while maintaining a controlled, steady release of active chlorine in aqueous environments. This dual-phase compatibility makes it a versatile precursor for pharmaceutical synthesis, polymer modification, and municipal water treatment, offering a balance of high reactivity, safe handling, and extended shelf stability [1].

Generic substitution among solid chlorinating agents often leads to process failures due to drastic differences in oxidation potential, atom economy, and halogen release profiles. Replacing DCDMH with N-Chlorosuccinimide (NCS) significantly increases reagent mass requirements due to NCS's lower active chlorine content (51% vs 78%), inflating bulk procurement costs and process mass intensity[1]. Conversely, substituting with Trichloroisocyanuric acid (TCCA) introduces severe safety risks; while TCCA has higher active chlorine, its aggressive oxidation potential can cause over-chlorination, substrate degradation, and the generation of explosive nitrogen trichloride in acidic aqueous media [1]. Furthermore, in biocidal applications, using 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) instead of DCDMH results in the release of hypobromous acid, which strongly favors the formation of highly regulated, toxic brominated disinfection byproducts (DBPs) [2]. Thus, DCDMH is non-interchangeable when controlled, pure-chlorine electrophilic transfer is required.

Superior Active Chlorine Content and Mass Efficiency

In bulk organic synthesis, the mass efficiency of the chlorinating agent directly impacts procurement volume and reactor throughput. DCDMH provides a theoretical active chlorine content of 78%, significantly outperforming N-Chlorosuccinimide (NCS), which offers only 51% active chlorine. Furthermore, DCDMH boasts a moderate oxidation potential of 4.40 V, compared to NCS (5.82 V) and TCCA (4.84 V), striking an optimal balance between reactivity and functional group tolerance [1].

Evidence DimensionActive Chlorine Content (Mass Fraction)
Target Compound Data78% (DCDMH)
Comparator Or Baseline51% (NCS)
Quantified Difference27% higher absolute active chlorine content per kg of reagent
ConditionsStandard stoichiometric calculation for N-chloroimides

Allows buyers to procure significantly less total reagent mass for equivalent chlorination capacity, reducing shipping, storage, and waste disposal costs.

Mild Activation for Vicinal Dichlorination Without Harsh Acids

DCDMH demonstrates superior chemoselectivity and processability in the vicinal dichlorination of aliphatic alkenes when activated by mild Lewis acids. In the chlorination of aliphatic substrates like 1-octene, DCDMH combined with ZnCl2 successfully yields the dichlorinated product under mild conditions. In contrast, achieving similar conversions with NCS requires the addition of highly corrosive concentrated HCl (1.5 equivalents) [1].

Evidence DimensionReaction Conditions for Aliphatic Alkene Dichlorination
Target Compound DataDCDMH + ZnCl2 (Mild Lewis acid activation, neutral conditions)
Comparator Or BaselineNCS + 1.5 eq concentrated HCl (Highly acidic/corrosive conditions)
Quantified DifferenceEliminates the need for stoichiometric concentrated strong acids
ConditionsDichlorination of 1-octene in DCM/AcOEt solvent mixtures

Enables the chlorination of acid-sensitive pharmaceutical intermediates while preventing corrosion of stainless-steel reactor vessels.

Elimination of Brominated Disinfection Byproducts in Water Treatment

In industrial and municipal water treatment, the choice of hydantoin directly dictates the toxicity of downstream disinfection byproducts (DBPs). DCDMH releases exclusively active chlorine (HOCl), which generates standard chlorinated DBPs. In contrast, mixed halamines like BCDMH release active bromine (HOBr), which reacts with organic matter to strongly favor the formation of brominated trihalomethanes (THMs). Studies show that BCDMH-treated water combined with synthetic sewage yields THMs at up to 219 ppb with high bromine incorporation factors (up to 2.86) [1].

Evidence DimensionHalogen Release and THM Speciation
Target Compound DataDCDMH (Releases exclusively HOCl, forming less toxic chlorinated THMs)
Comparator Or BaselineBCDMH (Releases HOBr, driving formation of highly toxic brominated THMs up to 219 ppb)
Quantified Difference100% reduction in bromine-driven THM incorporation
ConditionsHydantoin hydrolysis in wastewater / synthetic sewage matrices

Critical for regulatory compliance in water treatment, as brominated THMs face increasingly strict environmental limits compared to chlorinated variants.

Safety and Stability in Acidic Aqueous Media vs. TCCA

While TCCA offers a higher active chlorine content, its use in concentrated acidic aqueous solutions poses severe safety hazards. TCCA is documented to generate explosive nitrogen trichloride (NCl3) due to the attack of formed hypochlorous acid on the imine bond under acidic conditions. DCDMH, with its dimethyl-substituted hydantoin core, provides a more stable scaffold that avoids this specific catastrophic decomposition pathway, offering a safer alternative for aqueous biphasic chlorination [1].

Evidence DimensionReagent Stability in Acidic Aqueous Media
Target Compound DataDCDMH (Stable hydantoin core, controlled HOCl release)
Comparator Or BaselineTCCA (Generates explosive nitrogen trichloride upon imine bond attack)
Quantified DifferenceElimination of NCl3 explosion risk in acidic aqueous processes
ConditionsConcentrated acidic aqueous solutions

Mandatory safety consideration for process chemists designing scalable aqueous chlorination routes, preventing catastrophic reactor events.

Bulk Electrophilic Chlorination of Pharmaceutical Intermediates

Driven by its high active chlorine content (78%) and mild oxidation potential, DCDMH is the optimal choice for the alpha-chlorination of acetophenones and vicinal dichlorination of alkenes. It allows manufacturers to avoid the high reagent mass requirements of NCS and the over-oxidation risks of TCCA, making it ideal for scalable, cost-efficient API synthesis [1].

Acid-Sensitive Substrate Halogenation

Because DCDMH can be effectively activated by mild Lewis acids (like ZnCl2) rather than requiring concentrated HCl (as NCS often does), it is highly recommended for chlorinating complex organic molecules with acid-labile protecting groups or functional moieties, minimizing yield loss to degradation [2].

Regulatory-Compliant Industrial Water Disinfection

In cooling towers, paper mills, and municipal wastewater treatment facilities facing strict limits on brominated trihalomethanes (THMs), DCDMH serves as a direct drop-in replacement for BCDMH. By releasing only hypochlorous acid, it ensures potent biocidal efficacy without generating highly toxic brominated disinfection byproducts [3].

Physical Description

1,3-dichloro-5,5-dimethylhydantoin is a white powder with a weak chlorine odor. Conflagrates at 414°F (turns brown). Chlorine gas evolves at temperatures > 410°F. (NTP, 1992)
DryPowder
White powder with a chlorine-like odor.

Color/Form

Four-sided, pointed prisms from chloroform
White powde

XLogP3

1.1

Boiling Point

Sublimes at 212° F (NTP, 1992)
212° (sublimes)

Flash Point

346 °F (NIOSH, 2016)
346°F

Vapor Density

6.8 (NTP, 1992) (Relative to Air)
6.8

Density

1.5 at 68 °F (NTP, 1992)
1.5 at 20 °C/20 °C
1.5

LogP

log Kow = -0.94 (est)

Odor

Chlorine-like odo

Melting Point

270 °F (NTP, 1992)
132.0 °C
132 °C
270°F

UNII

70H8B2WWTU

GHS Hazard Statements

Aggregated GHS information provided by 130 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (53.08%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (62.31%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (37.69%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (20.77%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (37.69%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (30.77%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (39.23%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (59.23%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.4X10-5 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard Irritant

Oxidizer;Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

118-52-5

Wikipedia

1,3-dichloro-5,5-dimethylhydantoin

Methods of Manufacturing

Prepared by passing chlorine through an aqueous solution of 5,5-dimethylhydantoin: ... . Purification by dissolving in concentrated H2SO4 and diluting with ice-water: Lorenz, US patent 2,828,308 (1958 to Purex).

General Manufacturing Information

Soap, cleaning compound, and toilet preparation manufacturing
2,4-Imidazolidinedione, 1,3-dichloro-5,5-dimethyl-: ACTIVE
.../Contains/ a minimum of 66% "available chlorine" by weight.
... A maximal level of 10 ppm has been recommended for its use as a sanitizing agent in swimming pools. This limit is based on accidental swallowing of 100 to 200 mL of pool water.
Agent for keeping cut flowers fresh in vases.
Serves as a mild bleach by slowly releasing active chlorine.

Storage Conditions

Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water.

Stability Shelf Life

The dry crystals [combined available chlorine 77.6% (theory)] may be stored without much loss of available chlorine.
After 14 weeks at 60 °C the loss was 1.5% Cl compared with a loss of 37.5% suffered by 70% calcium hypochlorite.

Dates

Last modified: 08-15-2023

Evaluation of neutralized chemical agent identification sets (CAIS) for skin injury with an overview of the vesicant potential of agent degradation products

E J Olajos, C T Olson, H Salem, A W Singer, T L Hayes, R G Menton, T L Miller, T Rosso, B MacIver
PMID: 9840748   DOI: 10.1002/(sici)1099-1263(199811/12)18:6<409::aid-jat515>3.0.co;2-z

Abstract

Vesication and skin irritation studies were conducted in hairless guinea-pigs to determine the vesicant and skin irritation potential of chemically-neutralized Chemical Agent Identification Sets (CAIS). The CAIS are training items that contain chemical warfare-related material--sulfur mustard (HD), nitrogen mustard (HN) or lewisite (L)--and were declared obsolete in 1971. Animals were dosed topically with 'test article'--neat HD, 10% agent/chloroform solutions or product solutions (waste-streams) from neutralized CAIS--and evaluated for skin-damaging effects (gross and microscopic). Product solutions from the chemical neutralization of neat sulfur mustard resulted in microvesicle formation. All agent-dosed (HD or agent/chloroform solutions) sites manifested microblisters as well as other histopathological lesions of the skin. Waste-streams from the neutralization of agent (agent/chloroform or agent/charcoal) were devoid of vesicant activity. Cutaneous effects (erythema and edema) were consistent with the skin-injurious activity associated with the neutralizing reagent 1,3-dichloro-5,5-dimethylhydantoin (DCDMH). Chemical neutralization of CAIS was effective in eliminating/reducing the vesicant property of CAIS containing agent in chloroform or agent on charcoal but was inefficient in reducing the vesicant potential of CAIS containing neat sulfur mustard.


[Hygienic evaluation of the possible use of 1,3-dichloro-5,5-dimethylhydantoin for the purpose of drinking water decontamination]

A A Semenova, A A Korolov
PMID: 7084701   DOI:

Abstract




[Hygienic standard for dichlorantin and its transformation product dimethylhydantoin in an aqueous medium]

A A Korolev, V E Vasilenko, M V Sidorova, O V Zdorova
PMID: 7106584   DOI:

Abstract




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